1-Bromo-3-chloro-2,4-difluorobenzene
Overview
Description
1-Bromo-3-chloro-2,4-difluorobenzene is a halogenated aromatic compound with the molecular formula C6H2BrClF2 It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Mechanism of Action
Target of Action
1-Bromo-3-chloro-2,4-difluorobenzene is a chemical compound that is primarily used as an intermediate in organic synthesis . The primary targets of this compound are the reactants in the synthesis process. It interacts with these reactants to form new compounds.
Mode of Action
The mode of action of this compound involves the formation of sigma bonds with other reactants in a synthesis process . The bromine, chlorine, and fluorine atoms in the compound can participate in various reactions, leading to the formation of new compounds.
Pharmacokinetics
Its properties such as density (1805 g/cm³) and boiling point (1925°C at 760 mmHg) suggest that it would have low bioavailability if ingested or inhaled .
Preparation Methods
The synthesis of 1-Bromo-3-chloro-2,4-difluorobenzene typically involves halogenation reactions. One common method is the electrophilic substitution of a fluorobenzene derivative. For instance, starting with 1,3-dichloro-2,4-difluorobenzene, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction conditions often require controlled temperatures to ensure selective substitution and high yields.
Industrial production methods may involve similar halogenation processes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
1-Bromo-3-chloro-2,4-difluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as hydroxide ions or amines replace one of the halogen atoms.
Electrophilic Substitution: It can also undergo electrophilic aromatic substitution reactions, where electrophiles such as nitronium ions or sulfonyl chlorides attack the benzene ring.
Coupling Reactions: The compound is a suitable substrate for Suzuki coupling reactions, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield phenolic derivatives, while Suzuki coupling can produce biphenyl compounds .
Scientific Research Applications
1-Bromo-3-chloro-2,4-difluorobenzene has diverse applications in scientific research:
Comparison with Similar Compounds
1-Bromo-3-chloro-2,4-difluorobenzene can be compared with other halogenated benzenes, such as:
1-Bromo-2,4-difluorobenzene: Lacks the chlorine atom, resulting in different reactivity and applications.
1-Bromo-4-chloro-2-fluorobenzene:
1-Bromo-3-chloro-2,5-difluorobenzene: Similar structure but with an additional fluorine atom, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for targeted synthetic applications.
Properties
IUPAC Name |
1-bromo-3-chloro-2,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPMWOPCTHLVRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378311 | |
Record name | 1-bromo-3-chloro-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201849-13-0 | |
Record name | 1-bromo-3-chloro-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-chloro-2,4-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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